molecular formula C10H16O B15494943 Umbellulol CAS No. 3310-03-0

Umbellulol

Cat. No.: B15494943
CAS No.: 3310-03-0
M. Wt: 152.23 g/mol
InChI Key: OJTQGSSVGDYALN-UHFFFAOYSA-N
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Description

Umbellulol is a bicyclic monoterpene alcohol with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . It is a stereoisomer of 3-thujen-2-ol and is structurally characterized by a 4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hex-3-en-2-ol skeleton . This compound is part of the broad and diverse class of monoterpenes, which are known as key constituents of essential oils derived from various plants and have been studied for their roles in plant defense and their allelochemical functions . As a specialized material, this compound is of significant interest in phytochemical and natural product research. While a direct study on this compound was not identified, research on structurally related compounds provides insight into its potential research value. For instance, other monoterpenes have demonstrated the ability to interact with the central nervous system; specifically, certain bicyclic monoterpenes are known to act on the benzodiazepine site of the GABAA receptor, a major target for compounds with anxiolytic-like effects . This mechanism suggests a potential avenue for investigating this compound's interaction with neurotransmitter systems. Furthermore, monoterpenes in general are explored in preclinical research for a range of bioactivities, which may include antioxidant, anti-inflammatory, and antimicrobial properties . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this compound and its analogs.

Properties

IUPAC Name

4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8-9,11H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTQGSSVGDYALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2(C1C2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340136
Record name Umbellulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3310-03-0
Record name Umbellulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Umbellulol vs. Umbellulone

Structural and Functional Differences
  • This compound : Alcohol derivative (C₁₀H₁₆O; molecular weight 152.23 g/mol) with a hydroxyl group.
  • Umbellulone : Ketone derivative (C₁₀H₁₄O; molecular weight 150.22 g/mol) with a carbonyl group.
Property This compound Umbellulone
Functional Group -OH (Alcohol) -C=O (Ketone)
Polarity Higher Lower
Volatility Moderate Higher
Concentration in Cupressus 6.83–15.75 μg/g Not quantified in evidence

This compound’s hydroxyl group enhances its solubility in polar solvents compared to umbellulone, which may favor its extraction via hydrodistillation . The ketone group in umbellulone likely contributes to higher volatility, as seen in its frequent co-detection with this compound in GC-MS profiles .

This compound vs. Sabinene and Myrcene

Structural and Ecological Roles
  • Sabinene (C₁₀H₁₆): Bicyclic monoterpene with antimicrobial and antioxidant properties.
  • Myrcene (C₁₀H₁₆): Acyclic monoterpene known for anti-inflammatory effects.
Property This compound Sabinene Myrcene
Skeleton Bicyclic Bicyclic Acyclic
Functional Group -OH None (Hydrocarbon) None (Hydrocarbon)
Concentration Range 6.83–15.75 μg/g 9.92–16.10 μg/g 15.43–55.83 μg/g
Drought Response Decreases under stress Stable/Moderate decrease Significant decrease

This compound’s hydroxyl group may render it more susceptible to oxidative degradation under drought compared to non-oxygenated terpenes like sabinene and myrcene . Myrcene’s higher baseline concentrations suggest a dominant role in plant defense, while this compound’s lower abundance may indicate specialized functions.

Comparison with α-Terpineol and Linalool

Functional Group Influence on Bioactivity
  • α-Terpineol (C₁₀H₁₈O): Monoterpene alcohol with proven antifungal activity.
  • Linalool (C₁₀H₁₈O): Acyclic monoterpene alcohol used in aromatherapy.
Property This compound α-Terpineol Linalool
Skeleton Bicyclic Cyclic Acyclic
Bioactivity Underexplored Antifungal Sedative, Antimicrobial
Concentration in Plants Moderate High in stressed tissues Variable

However, its unique skeleton could confer target-specific interactions absent in α-terpineol.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and characterizing Umbellulol in plant extracts?

  • Methodological Answer : this compound identification typically involves chromatographic separation (e.g., GC-MS or HPLC) followed by structural elucidation using spectroscopic techniques like NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry. For plant extracts, sample preparation should include solvent extraction (e.g., hexane or ethanol) and purification via column chromatography to isolate this compound from co-extracted compounds. Reference standards and comparison with spectral databases (e.g., NIST, Wiley) are critical for validation .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

  • Methodological Answer :

Extraction : Use Soxhlet extraction with non-polar solvents (e.g., hexane) to target sesquiterpenes like this compound.

Purification : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate).

Characterization : Validate purity via TLC and quantify yield using calibration curves.
Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. For novel sources, include phytochemical screening to confirm taxonomic consistency .

Q. How can researchers address variability in this compound yield across different plant populations?

  • Methodological Answer :

  • Controlled Sampling : Collect specimens from diverse geographic and ecological zones, noting environmental variables (soil pH, altitude).
  • Statistical Analysis : Apply ANOVA to assess yield differences and correlate with environmental factors.
  • Metabolomic Profiling : Use LC-MS/MS to compare secondary metabolite profiles and identify co-factors influencing this compound biosynthesis .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity (e.g., antimicrobial vs. non-active results) be resolved in pharmacological studies?

  • Methodological Answer :

  • Systematic Review : Aggregate existing studies and evaluate methodologies for bias (e.g., extraction solvents, microbial strains tested). Use PRISMA guidelines to ensure transparency .
  • Dose-Response Validation : Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).
  • Mechanistic Studies : Combine in vitro assays with molecular docking to identify target interactions, addressing discrepancies in bioactivity .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate binding kinetics.
  • Docking Tools : AutoDock Vina or Schrödinger Suite for predicting affinity to receptors (e.g., COX-2 for anti-inflammatory studies).
  • QSAR Modeling : Develop quantitative structure-activity relationship models to predict bioactivity across derivatives. Validate with experimental IC₅₀ values .

Q. How can ecological studies investigate this compound’s role in plant-insect interactions?

  • Methodological Answer :

  • Field Experiments : Deploy choice assays to test insect preference for this compound-rich vs. This compound-deficient plants.
  • Metabolite Tracking : Use isotopic labeling (¹³C) to trace this compound uptake in herbivores.
  • Transcriptomic Analysis : Compare gene expression in insects exposed to this compound to identify detoxification pathways .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cytotoxicity assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • Outlier Detection : Use Grubbs’ test to exclude anomalous replicates.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

  • Methodological Answer :

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • Detailed Metadata : Report instrument parameters (e.g., NMR frequency, collision energy in MS).
  • Open-Source Repositories : Share raw spectra on platforms like Zenodo or Figshare .

Conflict Resolution in Literature

Q. What frameworks guide the prioritization of conflicting hypotheses about this compound’s biosynthesis pathways?

  • Methodological Answer :

  • PICOT Framework : Define Population (plant species), Intervention (enzyme knockdown), Comparison (wild-type vs. mutants), Outcome (this compound yield), and Timeframe.
  • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

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